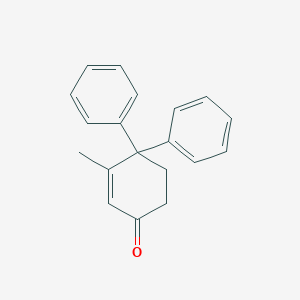

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Description

Properties

CAS No. |

17429-38-8 |

|---|---|

Molecular Formula |

C19H18O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

3-methyl-4,4-diphenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C19H18O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3 |

InChI Key |

CMXNJGONQDQMQE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Cyclohexenone Derivatives

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Lipophilicity : The diphenyl groups in this compound enhance lipophilicity compared to dimethyl or hydroxy-substituted analogs (e.g., 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one), which are more polar .

- Steric Hindrance : Bulky phenyl groups at position 4 may reduce reactivity in nucleophilic additions compared to smaller substituents.

The xanthenone derivative (CAS: 19744-87-7) highlights the pharmacological versatility of functionalized cyclohexenones .

Synthetic Utility: 4,4-Diphenyl-2-cyclohexen-1-one (CAS: 4528-64-7) is a key intermediate for Pramiverine, underscoring the pharmaceutical relevance of diphenyl-substituted cyclohexenones . Hydroxy-substituted analogs (e.g., 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one) are often intermediates in multistep syntheses due to their reactivity .

Table 2: Hazard Comparison

- The target compound’s hazards align with other aromatic ketones, though its methyl group may slightly modulate toxicity compared to non-methylated analogs.

Preparation Methods

Aldol Condensation Followed by Cyclization

Aldol condensation between methyl-substituted diketones and aromatic aldehydes provides a versatile pathway. A representative synthesis involves:

-

Reacting 3-methylcyclohexane-1,3-dione with benzaldehyde in toluene under Dean-Stark conditions to remove water.

-

Catalyzing the reaction with p-toluenesulfonic acid (p-TsOH) to form a β-keto-enol intermediate.

-

Subjecting the intermediate to acid-catalyzed cyclization at 80–100°C, yielding the cyclohexenone core .

This method benefits from scalability, with yields exceeding 70% for diaryl-substituted analogs . Modifications, such as microwave-assisted heating (135°C for 30 minutes), reduce reaction times from hours to minutes while maintaining efficiency .

-Sigmatropic Rearrangement of Hemiketal Intermediates

A stereospecific route leveraging -sigmatropic rearrangement has been documented for structurally related cyclohexenones. The process involves:

-

Forming a hemiketal intermediate from phenyl pyruvate and a methyl-substituted enone in alkaline tert-butanol.

-

Inducing rearrangement via microwave irradiation (135°C, 30 minutes), followed by intramolecular aldol condensation.

While this method primarily generates anti -configured products, syn isomers form in aqueous conditions due to competing electrocyclization mechanisms. Yields for diaryl variants range from 62% to 84% .

Acid-Catalyzed Dehydration of Tertiary Alcohols

Dehydration of 4-hydroxy-3-methyl-4,4-diphenylcyclohexanol offers a direct route. The procedure entails:

-

Dissolving the alcohol in a polar aprotic solvent (e.g., dimethylformamide).

-

Adding concentrated sulfuric acid or polyphosphoric acid at 60–80°C.

-

Extracting the product after neutralization and purifying via column chromatography .

This method is limited by the availability of the alcohol precursor, which itself requires multi-step synthesis. Yields are moderate (45–55% ) due to competing etherification byproducts .

Oxidative Functionalization of Cyclohexane Derivatives

Oxidation of 3-methyl-4,4-diphenylcyclohexane using Jones reagent (CrO₃/H₂SO₄) selectively targets the C2 position to form the enone. Critical parameters include:

-

Maintaining temperatures below 0°C to prevent over-oxidation.

-

Quenching the reaction with sodium bisulfite to stabilize the product .

Yields for this method are lower (30–40% ) but provide access to high-purity material suitable for pharmaceutical applications .

Comparative Analysis of Methods

Mechanistic Insights and Optimization Strategies

-

Catalyst Design : Palladium-based catalysts modified with electron-donating ligands (e.g., PPh₃) improve hydrogenation rates and selectivity .

-

Solvent Effects : Protic solvents like methanol stabilize transition states in aldol reactions, whereas aprotic solvents favor sigmatropic rearrangements .

-

Temperature Control : Lower temperatures (<100°C) mitigate side reactions in dehydration pathways, while higher temperatures (>120°C) accelerate microwave-assisted processes .

Industrial-Scale Considerations

Large-scale production prioritizes catalytic hydrogenation and aldol condensation due to their robustness. Continuous-flow reactors enhance safety and efficiency for exothermic steps, such as enone formation . Regulatory compliance demands rigorous purification, often achieved via recrystallization from ethanol/water mixtures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4,4-diphenyl-2-cyclohexen-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation, with careful control of catalysts (e.g., Lewis acids like AlCl₃) and solvent polarity. For example, highlights the use of amino-substituted intermediates in similar cyclohexenone syntheses, where steric hindrance from diphenyl groups necessitates extended reaction times (60–72 hours) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity, as impurities from side reactions (e.g., over-alkylation) can skew characterization data .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For accurate determination of stereochemistry and bond angles, high-resolution data (≤0.8 Å) are recommended. demonstrates the application of X-ray crystallography to confirm the chair conformation of a related cyclohexenone derivative, where phenyl substituents occupy equatorial positions to minimize steric strain. Twinning or disordered solvent molecules in the lattice may require iterative refinement cycles .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. showcases molecular docking studies for cyclohexenone derivatives, identifying key interactions (e.g., hydrogen bonding with carbonyl groups). For dynamic behavior, Molecular Dynamics (MD) simulations (AMBER force field) over 100 ns trajectories can assess conformational stability in solvent environments .

Q. How do stereochemical variations in this compound impact its biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) can produce stereoisomers for comparative bioactivity assays. notes that hydroxylation at the C3 position in similar compounds enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2). Stereochemical discrepancies in pharmacological data may arise from differences in cellular uptake or metabolic stability, requiring LC-MS/MS validation of stereoisomer integrity in vitro/vivo .

Q. What experimental and computational approaches reconcile contradictory data in the compound’s pharmacological profiling?

- Methodological Answer : Contradictions between in vitro and in vivo efficacy (e.g., poor bioavailability despite high receptor affinity) may stem from solubility limitations. Use Hansen solubility parameters (HSPiP software) to optimize co-solvents (e.g., PEG-400). suggests structural analogs like Pramiverine exhibit pH-dependent solubility, necessitating dissolution testing across physiological pH ranges (1.2–7.4). Pair these with MD simulations to correlate solubility with partition coefficients (logP) .

Key Considerations

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities ≤0.5% ().

- Stereochemical Analysis : Circular Dichroism (CD) spectroscopy paired with X-ray data ensures enantiopurity .

- Contradiction Resolution : Apply multivariate statistical analysis (e.g., PCA) to isolate variables affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.